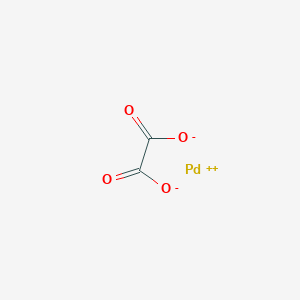
Palladium(II) oxalate
Overview
Description
Palladium(II) oxalate is a coordination compound consisting of palladium in the +2 oxidation state and oxalate ions. It is known for its stability and unique properties, making it a subject of interest in various fields of research and industrial applications.
Mechanism of Action
Target of Action
Palladium(II) oxalate primarily targets the formation of complex compounds in aqueous solutions . The compound interacts with water molecules and oxalate ions to form various complexes . The primary targets are therefore the water molecules and oxalate ions present in the solution .
Mode of Action
The mode of action of this compound involves the formation of complex compounds through a series of reactions. The compound [Pd(H2O)4]2+ interacts with oxalate ions (ox = C2O42−) to form [Pd(H2O)2(ox)] and [Pd(ox)2]2− . This interaction is influenced by factors such as temperature, ionic strength, and pH .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation and stability of complex compounds. The compound influences the stability of other Pd(II) compounds such as [Pd(en)(ox)] and cis-[Pd(NH3)2Cl2], some of which are analogs to Pt(II) complexes used in cancer treatment .
Pharmacokinetics
The stability of the compound and its complexes in aqueous solutions suggests that these properties may be influenced by factors such as temperature, ionic strength, and ph .
Result of Action
The result of the action of this compound is the formation of stable complex compounds. These complexes are significantly more stable than Palladium(II) complexes with monodentate O-bonding ligands . The formation of these complexes can influence various processes, including the stability of other Pd(II) compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, ionic strength, and pH . These factors can affect the formation and stability of the complex compounds formed by the compound . For example, the equilibrium constants for the reactions involving this compound are influenced by these factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium(II) oxalate can be synthesized through the reaction of palladium(II) salts, such as palladium(II) chloride, with oxalic acid in an aqueous solution. The reaction typically involves the following steps:
- Dissolving palladium(II) chloride in water to form a palladium(II) solution.
- Adding oxalic acid to the solution, which reacts with the palladium(II) ions to form this compound.
- The resulting this compound precipitates out of the solution and can be collected by filtration and dried .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity of the product. The use of automated systems for mixing, filtration, and drying helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
Palladium(II) oxalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to palladium metal or lower oxidation state palladium compounds.
Substitution: This compound can participate in ligand exchange reactions where the oxalate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia, phosphines, or other chelating agents.
Major Products Formed
Oxidation: Higher oxidation state palladium compounds.
Reduction: Palladium metal or palladium(I) compounds.
Substitution: Palladium complexes with different ligands.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- Palladium(II) chloride
- Palladium(II) acetate
- Palladium(II) nitrate
- Palladium(II) malonate
Uniqueness
Palladium(II) oxalate is unique due to its high stability and the ability to form strong chelate complexes with oxalate ions. This stability makes it more suitable for certain applications compared to other palladium(II) compounds. Additionally, its ability to participate in a wide range of chemical reactions and its potential biological activities further distinguish it from similar compounds .
Properties
IUPAC Name |
oxalate;palladium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Pd/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUNZXXSTMDFIY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2O4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578566 | |
| Record name | Palladium(2+) ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57592-57-1 | |
| Record name | Palladium(2+) ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palladium (II) oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Palladium(II) Oxalate contribute to the production of biofuel?
A1: this compound can be used as a precursor for creating catalysts used in the hydrodeoxygenation (HDO) of fatty acids into biofuel. [] For example, research shows that reacting dihydrogen tetrachloropalladate(II) with oxalic acid forms polynuclear this compound (PdOx). This PdOx, when supported on zeolite, creates a catalyst (PdOx/Zeol) effective in converting stearic acid into paraffinic biofuel. [] This process involves removing oxygen from the fatty acid molecule, leading to the formation of hydrocarbons suitable for fuel.
Q2: What is the impact of zeolite support on the structure of this compound in the catalyst material?
A2: Characterization techniques like SEM and XRD reveal that while the zeolite support used for the this compound catalyst exhibits a highly crystalline structure, the incorporation of PdOx leads to a decrease in crystallinity within the resulting PdOx/Zeol material. [] This suggests that the interaction between the PdOx and the zeolite support during catalyst synthesis can influence the overall structural arrangement of the catalyst material.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



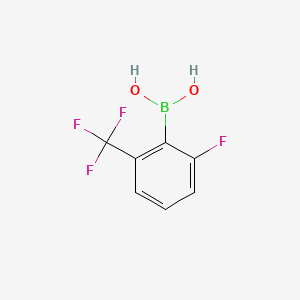
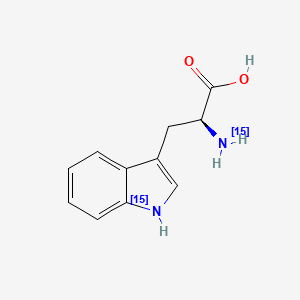


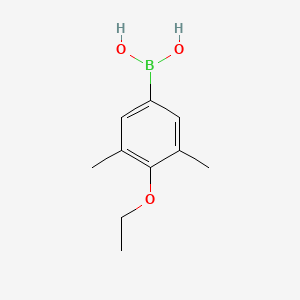
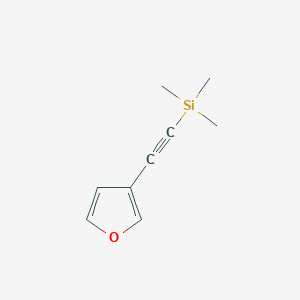

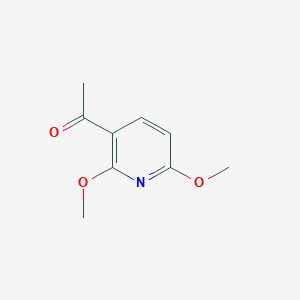
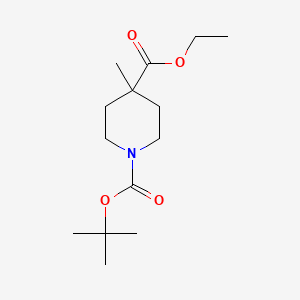
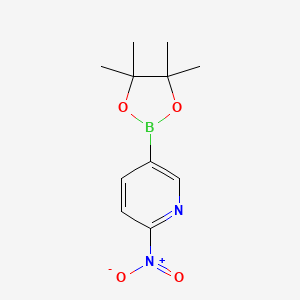
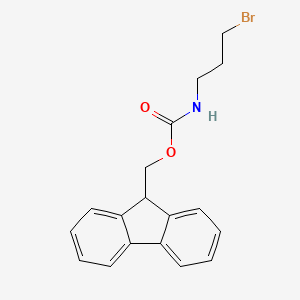
![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)
![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)
